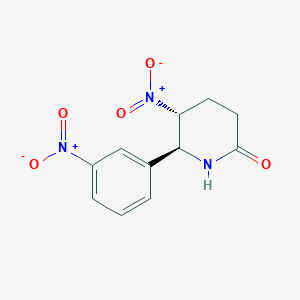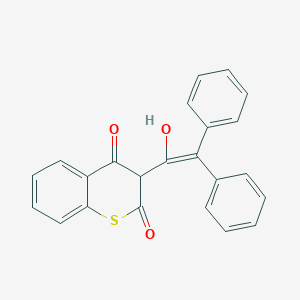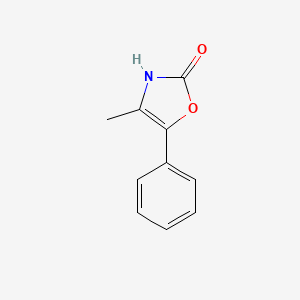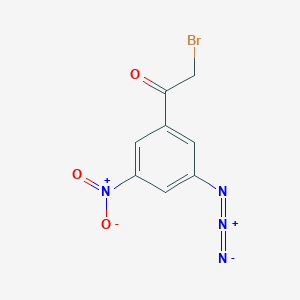![molecular formula C14H25NO4S B14584671 Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate CAS No. 61222-66-0](/img/structure/B14584671.png)
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate is an organic compound with a complex structure that includes tert-butyl groups, a methylsulfanyl group, and an aspartate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate typically involves the reaction of L-aspartic acid with tert-butyl esters and methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl disulfide: A related compound with similar tert-butyl groups but different functional groups.
Butylated hydroxytoluene (BHT): Another compound with tert-butyl groups, commonly used as an antioxidant.
Uniqueness
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate is unique due to its combination of tert-butyl groups, a methylsulfanyl group, and an aspartate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61222-66-0 |
|---|---|
Formule moléculaire |
C14H25NO4S |
Poids moléculaire |
303.42 g/mol |
Nom IUPAC |
ditert-butyl (2S)-2-(methylsulfanylmethylideneamino)butanedioate |
InChI |
InChI=1S/C14H25NO4S/c1-13(2,3)18-11(16)8-10(15-9-20-7)12(17)19-14(4,5)6/h9-10H,8H2,1-7H3/t10-/m0/s1 |
Clé InChI |
RVEQQCLWCBZEPM-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N=CSC |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N=CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)

![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)





![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)


